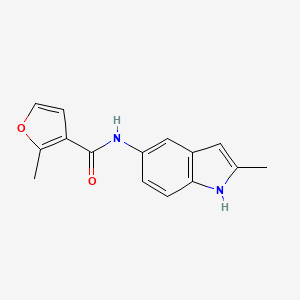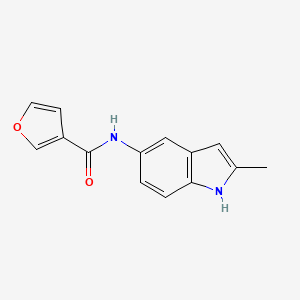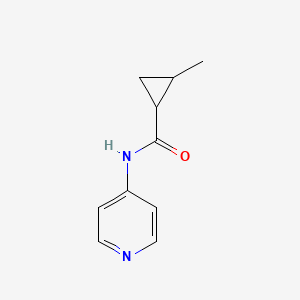
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a cyclic amide that contains a pyridine ring and a cyclopropane ring, making it a unique and versatile molecule with interesting properties.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and the target organism or cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In plant cells, this compound has been shown to inhibit the growth of certain plant pathogens by disrupting the cell membrane and inhibiting the activity of certain enzymes involved in cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide in lab experiments is its versatility and potential for various applications. This compound can be easily synthesized using relatively simple methods and can be modified to achieve desired properties. However, one of the main limitations of using this compound is its potential toxicity and side effects, which can vary depending on the specific application and the target organism or cell type.
Zukünftige Richtungen
There are numerous future directions for the study of 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide. One potential direction is the further exploration of its potential applications in medicine, including the development of more specific and effective drug candidates for the treatment of various diseases. Another potential direction is the study of its potential applications in material science, including the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Synthesemethoden
The synthesis of 2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide can be achieved through various methods, including the reaction of 2-methylpyridine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with cyclopropanecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
2-methyl-N-pyridin-4-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-9(7)10(13)12-8-2-4-11-5-3-8/h2-5,7,9H,6H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDUCXOHBJSPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
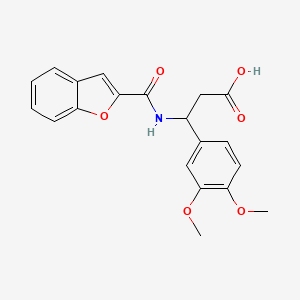

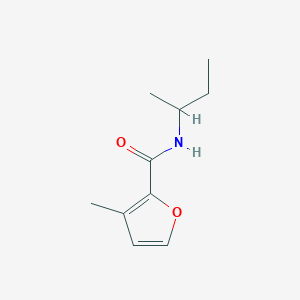
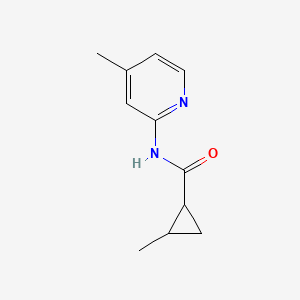
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)

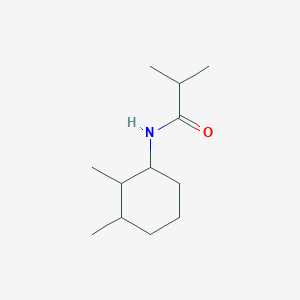
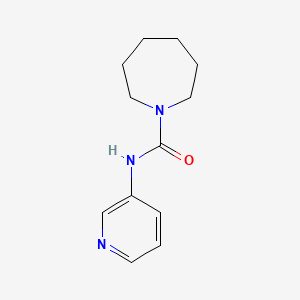
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
